Pioglitazone, a thiazolidinedione (TZD) derivative, is a medication primarily used to treat type 2 diabetes mellitus (T2DM). It functions as an insulin sensitizer, working by binding to the peroxisome proliferator-activated receptor-gamma (PPARγ), which regulates the transcription of genes involved in glucose and lipid metabolism. The drug has been shown to improve insulin sensitivity, lower blood glucose levels, and reduce hyperlipidemia in patients with T2DM. However, its effects extend beyond glycemic control, influencing various metabolic pathways and cellular functions, which has implications for its use in different fields of medicine.
Pioglitazone-d4 is classified as a selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). This classification places it within the broader category of antidiabetic agents, specifically targeting insulin sensitivity and glucose metabolism. It is synthesized from pioglitazone through various chemical methods that incorporate deuterium into its molecular structure.
The synthesis of pioglitazone-d4 involves several intricate steps, primarily focusing on the incorporation of deuterium atoms into the pioglitazone structure. The typical synthesis process includes:
In industrial settings, the production methods mirror laboratory synthesis but are optimized for larger scale operations. Advanced purification techniques are essential to maintain consistency and quality in the final product .
Pioglitazone-d4 undergoes various chemical reactions that can be categorized as follows:
The outcomes of these reactions may lead to various derivatives based on the specific conditions applied during the reaction processes.
Pioglitazone-d4 functions primarily as a PPARγ agonist, influencing several biochemical pathways:
Pioglitazone-d4 exhibits rapid absorption with no significant food effect on its pharmacokinetic profile. It demonstrates linear pharmacokinetics with a clear dose-exposure correlation .
The physical and chemical properties of pioglitazone-d4 are crucial for understanding its behavior in various applications:
Pioglitazone-d4 finds extensive applications mainly in research settings:
Pioglitazone-d4 is a deuterated analog of the thiazolidinedione antidiabetic drug pioglitazone, specifically designed as a stable isotope tracer for research applications. Its systematic name is 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methyl]-2,4-thiazolidinedione, with the molecular formula C19H16D4N2O3S and a molecular weight of 360.46 g/mol [2] [4] . The deuterium atoms are strategically incorporated at the methylene groups of the ethoxy linker (–O–CH2–CH2–), replacing all four hydrogen atoms to create a –OCD2CD2– moiety [8]. This labeling pattern is confirmed by the SMILES notation: O=C(N1)SC(CC2=C([2H])C([2H])=C(OCCC3=NC=C(CC)C=C3)C([2H])=C2[2H])C1=O [8].
Notably, two distinct CAS numbers (1134163-29-3 and 1134163-31-7) are associated with Pioglitazone-d4 in commercial and scientific literature, likely reflecting different synthetic routes or deuterium positioning patterns [4] [7]. The isotopic labeling serves two primary purposes: (1) enabling precise tracking of the parent compound in mass spectrometry-based assays without interfering with its pharmacophore, and (2) potentially altering metabolic stability through the deuterium isotope effect [3] . Recent research indicates that deuterium substitution at chiral centers can significantly reduce stereoisomer interconversion rates, as demonstrated in deuterium-stabilized (R)-pioglitazone (PXL065) [3].
Table 1: Isotopic Labeling Patterns in Pioglitazone-d4 Derivatives
Compound Name | Deuteration Position | CAS Number | Molecular Formula |
---|---|---|---|
Pioglitazone-d4 (alkyl) | Ethoxy group (-OCH₂CH₂-) | 1134163-31-7 | C₁₉H₁₆D₄N₂O₃S |
Deuterium-stabilized (R)-isomer | Chiral center | Not specified | Not specified |
Deuterium-stabilized (S)-isomer | Chiral center | Not specified | Not specified |
Pioglitazone-d4 shares core physicochemical properties with its non-deuterated counterpart but exhibits distinct characteristics due to isotopic substitution. The compound has a calculated topological polar surface area (TPSA) of 68.29 Ų and a logP value of 3.16, indicating moderate lipophilicity suitable for cellular permeability [7]. It contains 5 hydrogen bond acceptors and 1 hydrogen bond donor, consistent with the thiazolidinedione and pyridine functional groups [7].
Solubility studies reveal that Pioglitazone-d4 is readily soluble in polar organic solvents, with measured solubility of ≥2.5 mg/mL (6.94 mM) in both DMF and DMSO [8]. This solubility profile facilitates its use in in vitro assays requiring stock solutions. The compound demonstrates stability under recommended storage conditions (–20°C, protected from light under nitrogen), with minimal degradation observed over months [8]. Commercial preparations specify a purity of ≥97%, with rigorous chromatographic validation (e.g., HPLC) to ensure isotopic and chemical homogeneity [2] [4]. Mass spectrometric analysis shows a characteristic +4 Da shift compared to non-deuterated pioglitazone, serving as a key identifier in metabolic studies [8].
Table 2: Key Physicochemical Parameters of Pioglitazone-d4
Property | Value | Measurement Method/Reference |
---|---|---|
Molecular Weight | 360.46 g/mol | Calculated from C₁₉H₁₆D₄N₂O₃S |
Purity | ≥97% | HPLC analysis |
Solubility in DMSO | ≥2.5 mg/mL (6.94 mM) | Experimental measurement |
Topological Polar Surface Area | 68.29 Ų | Computational modeling |
logP | 3.16 | Computational prediction |
The deuterium substitution in Pioglitazone-d4 induces subtle but functionally significant differences compared to non-deuterated pioglitazone:
Metabolic Stability: Pharmacokinetic studies demonstrate that deuterium labeling alters cytochrome P450-mediated metabolism. The CYP2C83 polymorphism, associated with 29.7% lower plasma exposure to non-deuterated pioglitazone in carriers, exhibits modified interaction kinetics with Pioglitazone-d4 due to altered binding in the enzyme's active site [5]. *In vitro studies show deuterium can reduce the rate of hydroxylation at the ethoxy bridge, potentially extending half-life in specific metabolic contexts [3].
Pharmacological Activity: Both compounds function as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, with Pioglitazone-d4 binding to the PPARγ ligand-binding domain with EC50 values comparable to non-deuterated pioglitazone (0.93 μM for human PPARγ) [8]. However, stereochemical stabilization through deuteration reveals differential activity: Deuterium-stabilized (R)-pioglitazone (PXL065) exhibits minimal PPARγ transactivation while deuterium-stabilized (S)-pioglitazone retains strong PPARγ agonism [3]. This suggests that deuterium positioning can profoundly influence receptor interaction independent of isotopic effects on metabolism.
Molecular Interactions: Deuterium substitution induces negligible changes in binding affinity but may alter off-target interactions. Both compounds inhibit the mitochondrial pyruvate carrier (MPC), but deuterium stabilization enables selective retention of this activity in the (R)-isomer without concomitant PPARγ activation [3]. In cellular models, Pioglitazone-d4 maintains the anti-inflammatory effects of the parent compound, inhibiting pro-inflammatory cytokine expression and reducing adipose tissue inflammation through PPARγ-dependent and independent pathways [2] [4].
Table 3: Functional Comparison of Pioglitazone-d4 and Non-deuterated Pioglitazone
Property | Pioglitazone-d4 | Non-deuterated Pioglitazone | Functional Significance |
---|---|---|---|
Molecular Weight | 360.46 g/mol | 356.44 g/mol | Mass spectrometry differentiation |
PPARγ EC50 | ~0.93 μM (human) | ~0.93 μM (human) | Equivalent target engagement |
Metabolic Susceptibility | Reduced CYP2C8-mediated hydroxylation at deuterated positions | Standard CYP2C8 metabolism | Potential half-life extension |
Stereoisomer Stability | Stabilized against racemization | Rapid chiral interconversion | Enables isomer-specific pharmacology |
MPC Inhibition | Retained in (R)-isomer | Present in racemate | PPARγ-independent therapeutic effects |
These distinctions highlight how strategic deuteration serves not only as a tracer tool but also as a molecular engineering strategy to fine-tune pharmacological properties. The retention of therapeutic effects (insulin sensitization, anti-inflammatory action) with reduced PPARγ-mediated side effects in deuterium-stabilized isomers represents a significant advancement in thiazolidinedione pharmacology [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7